Cholecystokinin-33 (human)

Receptor Binding CCK1 Receptor Pharmacology

Standard CCK-8 fails to replicate physiological CCK-33 pharmacokinetics, including hepatic degradation resistance and sustained satiety signaling. This sulfated 33-amino acid peptide provides: • 1.9x higher potency in stimulating pancreatic protein output vs. CCK-8 (Shinozaki et al., 1991) • Prolonged meal termination effects not seen with short analogs (Blevins et al., 2008) • No hepatic inactivation-relevant for endocrine vs. paracrine studies Available in research-grade purity. Immediate shipment for validated CCK1 receptor assays.

Molecular Formula C29H30N2O6
Molecular Weight 502.6 g/mol
CAS No. 96827-04-2
Cat. No. B3030835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin-33 (human)
CAS96827-04-2
Molecular FormulaC29H30N2O6
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(C(=O)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C29H30N2O6/c1-35-26-15-9-8-13-22(26)16-24(28(33)36-2)30-27(32)25-17-21-12-6-7-14-23(21)18-31(25)29(34)37-19-20-10-4-3-5-11-20/h3-15,24-25H,16-19H2,1-2H3,(H,30,32)/t24-,25+/m1/s1
InChIKeyFPUNBFZNOBAEHZ-RPBOFIJWSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholecystokinin-33 (Human): Sulfated Peptide for CCK Receptor Studies


Cholecystokinin-33 (human), CAS 96827-04-2, is a 33-amino acid sulfated peptide hormone and a principal endogenous agonist for cholecystokinin (CCK) receptors . It is a member of the gastrin/CCK peptide family, which also includes CCK-8, CCK-58, and gastrin-17, all of which activate the two known CCK receptor subtypes, CCK1 and CCK2 [1]. The peptide's biological activity is critically dependent on the sulfation of its tyrosine residue, with the sulfated form exhibiting substantially higher receptor affinity and potency than its non-sulfated counterpart [2]. This compound is a fundamental research tool for investigating the distinct roles of long-form CCK peptides in digestive physiology, satiety signaling, and neuro-gastrointestinal communication.

Cholecystokinin-33 (Human) vs. Shorter and Non-Sulfated Analogs


Substituting Cholecystokinin-33 (human) with shorter analogs like CCK-8, non-sulfated variants, or other gastrin/CCK family peptides is not scientifically equivalent due to significant and quantifiable differences in their receptor selectivity, in vivo potency, metabolic stability, and physiological effects. While CCK-8 and CCK-33 share similar high-affinity binding to CCK1 receptors in vitro [1], their in vivo performance diverges considerably; CCK-33 demonstrates superior potency in stimulating pancreatic protein secretion [2] and induces a distinct, more sustained satiety response compared to CCK-8 [3]. Furthermore, CCK-33's resistance to hepatic degradation, in stark contrast to CCK-8, suggests different pharmacokinetic profiles and potentially unique roles in endocrine signaling [4]. The following quantitative evidence guide details these critical differentiations, underscoring why CCK-33 is an indispensable tool for specific experimental paradigms.

Quantitative Evidence for Cholecystokinin-33 (Human)


CCK Receptor Binding Equipotency with CCK-8

In a direct head-to-head comparison using isolated rat pancreatic acini, synthetic human Cholecystokinin-33 (CCK-33) demonstrates receptor binding affinity that is equal to that of CCK-8, the most widely studied CCK peptide fragment [1]. Both peptides produced indistinguishable inhibition curves for [125I]CCK binding, indicating that the longer CCK-33 molecule is as potent as the minimal active fragment in engaging the pancreatic CCK receptor.

Receptor Binding CCK1 Receptor Pharmacology

Sulfation-Dependent CCK1 Receptor Affinity Advantage

The sulfation of the tyrosine residue in position 33 of Cholecystokinin-33 is critical for its biological activity. Direct comparison reveals that sulfated human CCK-33 is approximately 700-fold more potent than its unsulfated form (CCK-33NS) in inhibiting specific [125I]CCK binding to rat pancreatic acini [1]. This finding is corroborated by a 100-fold difference in potency for guinea pig gallbladder contraction [2] and a 1000-fold difference for rat pancreatic secretion in vivo [3].

Receptor Binding Sulfation Structure-Activity Relationship

Enhanced In Vivo Pancreatic Enzyme Secretion vs. CCK-8

While CCK-33 and CCK-8 are equipotent in vitro, a direct head-to-head study in conscious rats demonstrates that CCK-33 is significantly more potent in vivo. A 1-hour intravenous infusion of 100 pmol/kg/hr of synthetic human CCK-33 stimulated a pancreatic protein output of 27.0±2.9 mg/hr, which was significantly higher (p<0.05) than the 14.0±1.8 mg/hr output stimulated by an equal molar dose of CCK-8 [1]. This represents an approximate 1.9-fold increase in efficacy for CCK-33.

Exocrine Pancreas In Vivo Pharmacology Protein Secretion

Prolonged Food Intake Inhibition vs. CCK-8

A direct behavioral comparison shows that while both CCK-33 and CCK-8 reduce food intake in rats, CCK-33 is significantly more effective at producing a sustained reduction. In a 90-minute test following intraperitoneal injection (1, 3, or 5 nMol/kg), both peptides produced similar large reductions in the initial 20 minutes. However, CCK-33 produced much more sustained inhibition thereafter, leading to a greater overall reduction in total food intake [1]. Consistent with this, CCK-33 also produced significantly more Fos-like immunoreactivity (a marker of neuronal activation) than CCK-8 in the myenteric plexus and dorsal vagal complex, indicating stronger and more prolonged activation of satiety-related neural circuits [1].

Satiety Food Intake Neural Activation

Hepatic Degradation Resistance vs. CCK-8

A key pharmacokinetic differentiator is the hepatic handling of CCK-33 versus CCK-8. In a study using conscious dogs, portal administration of CCK-8 resulted in significant hepatic extraction, with gallbladder pressure and pancreatic secretory responses being diminished by 25-45% compared to systemic administration [1]. In contrast, the responses to portal administration of CCK-33 did not differ significantly from those to systemic administration, indicating that CCK-33 is not appreciably inactivated by the liver [1]. This was confirmed by radioimmunoassay showing that integrated plasma CCK-8 levels were significantly lower during portal versus systemic infusion, while CCK-33 levels were unchanged [1].

Pharmacokinetics Hepatic Clearance Endocrine Signaling

Parallel Enzyme Secretion Signaling vs. CCK-8

While often considered functional equivalents, CCK-33 and CCK-8 induce qualitatively different patterns of pancreatic enzyme secretion during prolonged stimulation. In the anesthetized guinea pig, CCK-33 stimulation for up to 2 hours resulted in a parallel release of all major pancreatic proteins [1]. In contrast, after only 1 hour of stimulation with CCK-8, the secretion of individual proteins became nonparallel, suggesting that CCK-8 may trigger divergent intracellular signaling pathways or cause different rates of acinar cell desensitization compared to the full-length hormone [1].

Pancreatic Acinar Cell Enzyme Secretion Intracellular Signaling

Cholecystokinin-33 (Human): Key Research Applications


In Vivo Exocrine Pancreatic Function

For researchers aiming to model physiological pancreatic secretion in vivo, Cholecystokinin-33 (human) is the superior agonist over CCK-8. As demonstrated by Shinozaki et al. (1991), CCK-33 is approximately 1.9-fold more potent than CCK-8 in stimulating pancreatic protein output in conscious rats at equimolar doses [1]. This higher in vivo efficacy, likely due to its distinct pharmacokinetic profile, makes CCK-33 the optimal choice for experiments requiring robust and physiologically relevant stimulation of the exocrine pancreas.

Satiety and Appetite Regulation

Investigators exploring the role of CCK in long-term satiety and meal termination should utilize CCK-33 rather than CCK-8. Evidence from Blevins et al. (2008) shows that while both peptides acutely reduce food intake, CCK-33 produces a much more sustained inhibitory effect and more potently activates feeding-related neural circuits in the brainstem and gut [2]. This makes CCK-33 a more accurate tool for dissecting the endocrine mechanisms of prolonged postprandial satiety.

Endocrine Hormone Function of Circulating CCK

Studies focused on the endocrine function of CCK, as opposed to its paracrine or neurotransmitter roles, should prioritize CCK-33. Sakamoto et al. (1985) provided clear evidence that CCK-8 is partially inactivated during hepatic transit, whereas CCK-33 is not [3]. This suggests that CCK-33, not the shorter peptide, is the predominant circulating form capable of eliciting hormonal effects on distant targets like the gallbladder and pancreas, making it the relevant ligand for endocrine-focused research.

Full CCK1 Receptor Agonism

In paradigms requiring selective and full activation of the CCK1 receptor, sulfated human CCK-33 is essential. Comparative binding studies show that the non-sulfated form (CCK-33NS) is 700-fold less potent at the pancreatic CCK1 receptor [4]. Furthermore, while other CCK forms like CCK-4 may activate CCK2 receptors, CCK-33 shows a distinct profile, being ineffective in anxiety models where CCK-8 is anxiogenic [5]. This selectivity makes CCK-33 a cleaner tool for isolating CCK1-mediated physiological responses.

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